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Compound of Interest

Compound Name: Acridine red

Cat. No.: B1665461 Get Quote

Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.

Introduction
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye utilized for the differential

staining of nucleic acids. This metachromatic dye exhibits distinct fluorescent properties based

on its interaction with different types of nucleic acids, making it an invaluable tool in cellular

analysis. When intercalated with double-stranded DNA (dsDNA), Acridine Orange fluoresces

green. In contrast, it emits red fluorescence when it binds to single-stranded nucleic acids, such

as RNA or denatured DNA.[1][2][3] This dual-fluorescence capability allows for the

simultaneous visualization and analysis of nuclear DNA content and cellular RNA distribution.

In fixed cells, the application of Acridine Orange staining is particularly useful for identifying and

quantifying apoptosis. A key feature of apoptosis is chromatin condensation, which makes the

DNA more susceptible to denaturation.[4] Consequently, apoptotic cells exhibit intense red

fluorescence after acid treatment and AO staining, while healthy cells maintain green

fluorescent nuclei.[4] Furthermore, the red fluorescence can also provide an indication of the

cell's transcriptional activity by staining RNA.

This document provides a comprehensive, step-by-step guide for performing Acridine Orange

staining in fixed cells for analysis by fluorescence microscopy.
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Key Applications
Apoptosis Detection: Differentiating between healthy, apoptotic, and necrotic cells based on

chromatin condensation and DNA denaturation.[5][6]

Cell Cycle Analysis: Assessing DNA content and cell cycle distribution.

Visualization of RNA: Qualitative assessment of cellular RNA content and localization.

Detection of Acidic Vesicular Organelles: In live cells, AO accumulates in acidic

compartments like lysosomes and autophagosomes, emitting red fluorescence. While

fixation can disrupt these compartments, some residual staining may be observed.[7][8]

Quantitative Data Summary
The following table summarizes the key quantitative parameters for Acridine Orange staining in

fixed cells.

Parameter Value Reference

Excitation Wavelength (DNA-

bound)
~502 nm [9]

Emission Wavelength (DNA-

bound)
~525 nm (Green) [9]

Excitation Wavelength

(RNA/ssDNA-bound)
~460 nm [9]

Emission Wavelength

(RNA/ssDNA-bound)
~650 nm (Red) [9]

Typical Staining Concentration 1-10 µg/mL [10]

Paraformaldehyde Fixation 1% - 3.7% [4]

Methanol Fixation Absolute Methanol [11][12]

Staining Incubation Time 2 - 30 minutes [10][11]
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Experimental Protocols
Protocol 1: Acridine Orange Staining for Apoptosis
Detection in Adherent Cells
This protocol is optimized for the detection of apoptotic cells using fluorescence microscopy.

Materials:

Phosphate-Buffered Saline (PBS), pH 7.2

3.7% Paraformaldehyde (PFA) in PBS (freshly prepared)

Absolute Methanol, pre-chilled at -20°C

RNase A solution (1 mg/mL in distilled water, DNAse-free)

0.1 M Hydrochloric Acid (HCl)

Acridine Orange Staining Solution (see preparation below)

Mounting Medium

Preparation of Acridine Orange Staining Solution (pH 2.6):

Prepare a 0.1 M Citric Acid solution.

Prepare a 0.2 M Disodium Phosphate (Na₂HPO₄) solution.

To 90 mL of 0.1 M Citric Acid, add Acridine Orange to a final concentration of 6 µg/mL.

Add 10 mL of 0.2 M Na₂HPO₄ and mix well. The final pH should be approximately 2.6.[4]

Procedure:

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate

to the desired confluency.

Washing: Gently wash the cells twice with PBS.
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Fixation:

Fix the cells with 3.7% PFA in PBS for 15 minutes at room temperature.[4]

Wash once with PBS for 5 minutes.[4]

Permeabilize the cells by adding absolute methanol and incubating for 5 minutes at room

temperature.[4]

Washing: Wash the cells twice with PBS for 5 minutes each.

RNase Treatment (Optional, to specifically detect denatured DNA):

Add 0.2 mL of RNase A solution to each coverslip.

Incubate at 37°C for 30 minutes.[4]

Wash twice with PBS.

Acid Treatment (DNA Denaturation):

Add 0.5 mL of 0.1 M HCl to each coverslip.[4]

Incubate at room temperature for 30-45 seconds.[4]

Staining:

Immediately add 2 mL of the Acridine Orange staining solution.[4]

Incubate for 15-30 minutes at room temperature in the dark.

Washing: Gently rinse the coverslips twice with PBS.

Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

Visualization: Observe the stained cells using a fluorescence microscope with appropriate

filter sets for green and red fluorescence. Healthy cells will exhibit green nuclei, while

apoptotic cells will show condensed chromatin with red to orange-red fluorescence.
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Protocol 2: Rapid Acridine Orange Staining for General
Nucleic Acid Visualization
This protocol is a quicker method for general visualization of nucleic acids in fixed cells.

Materials:

Absolute Methanol or Heat Source for fixation

Acridine Orange Staining Solution (e.g., commercially available or prepared as in Protocol 1,

can be at a neutral pH for general staining)

Distilled Water

Procedure:

Smear Preparation: Prepare a thin smear of cells on a clean glass slide and allow it to air

dry.

Fixation:

Methanol Fixation: Flood the slide with absolute methanol for 2 minutes.[11][12]

Heat Fixation: Alternatively, pass the air-dried slide through a flame 2-3 times.

Staining:

Flood the slide with the Acridine Orange staining solution.

Incubate for 2 minutes at room temperature.[2][11]

Rinsing: Gently rinse the slide with distilled water to remove excess stain.[11]

Drying: Allow the slide to air dry completely.

Visualization: Examine the slide under a fluorescence microscope. Double-stranded DNA will

fluoresce green, while RNA and single-stranded DNA will fluoresce red or orange.[1]
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Visualization of Workflows and Pathways
Experimental Workflow for Acridine Orange Staining
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Caption: Workflow for Acridine Orange staining in fixed cells.
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Caption: Principle of apoptosis detection via Acridine Orange.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1665461#step-by-step-guide-for-acridine-red-
staining-in-fixed-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://en.wikipedia.org/wiki/Acridine_orange
https://www.biorxiv.org/content/10.1101/2024.08.28.610144v1.full-text
https://www.youtube.com/watch?v=03VktMbMYvg
https://azidobutyric-acid-nhs-ester.com/index.php?g=Wap&m=Article&a=detail&id=15420
https://assets.fishersci.com/TFS-Assets/MBD/Instructions/IFU40010.pdf
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-is-the-general-procedure-of-acridine-orange-staining
https://www.benchchem.com/product/b1665461#step-by-step-guide-for-acridine-red-staining-in-fixed-cells
https://www.benchchem.com/product/b1665461#step-by-step-guide-for-acridine-red-staining-in-fixed-cells
https://www.benchchem.com/product/b1665461#step-by-step-guide-for-acridine-red-staining-in-fixed-cells
https://www.benchchem.com/product/b1665461#step-by-step-guide-for-acridine-red-staining-in-fixed-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665461?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

